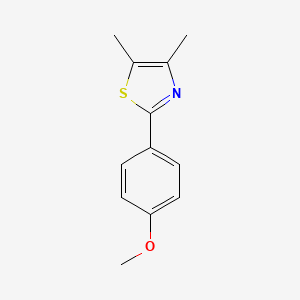

2-(4-Methoxyphenyl)-4,5-dimethylthiazole

概要

説明

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and spectral properties .科学的研究の応用

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

- Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Method: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

-

4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1 H-imidazol-2-yl)phenol and its transition metal complexes

- Application: The synthesized compounds were evaluated for their antioxidant and antimicrobial activities .

- Method: A one-pot synthesis of tetra-substituted imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .

- Results: Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)

- Application: SalA-4g is a salidroside analogue synthesized in the laboratory. It elevates levels of protein O-GlcNAc and improves neuronal tolerance to ischemia .

- Method: The specific target of SalA-4g regulating O-GlcNAcylation remains unknown .

- Results: O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of mitochondrial apoptosis pathway .

-

4-Methoxyphenethylamine

-

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

- Application: This compound is synthesized via a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Method: The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

- Results: The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

-

4-Methoxyphenethylamine

-

2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine (Bemotrizinol)

Safety And Hazards

特性

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFPULGUVLBQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-4,5-dimethylthiazole | |

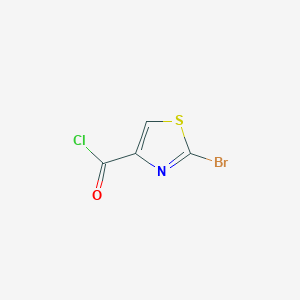

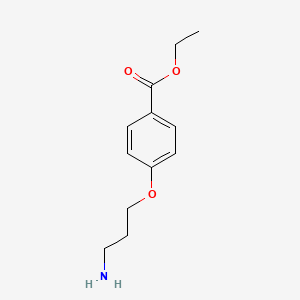

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)